3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol (CAS 2416-95-7), commonly known as Dipropofol or Propofol Related Compound A, is a sterically hindered biphenol. In procurement, it serves two distinct, critical roles: as a strictly regulated pharmacopeial reference standard for the quality control of the anesthetic propofol, and as a bulky building block in materials science and catalysis. Unlike standard unhindered biphenols, its four ortho-isopropyl groups provide significant steric shielding around the phenolic hydroxyls. This structural feature is leveraged to prevent oxidative degradation in high-performance polymers and to fine-tune the steric environment of phosphite and phosphoramidite ligands in transition metal catalysis [1].
Substituting 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol with generic biphenols or crude oxidative mixtures is unviable across its primary applications. In pharmaceutical quality control, regulatory bodies (USP/EP) mandate the use of this exact compound to quantify the oxidative dimerization of propofol; using an analog invalidates the assay . In polymer synthesis, replacing it with unsubstituted 4,4'-biphenol leads to rapid thermal oxidation and cross-linking during melt processing due to exposed hydroxyl groups. Conversely, substituting it with the more hindered 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol often results in excessive steric bulk that severely limits monomer solubility and blocks substrate access when used as a ligand precursor in catalysis .
As the primary oxidative degradation product of propofol, 3,3',5,5'-tetraisopropylbiphenyl-4,4'-diol exhibits a significant shift in lipophilicity compared to the active pharmaceutical ingredient (API). With an XLogP3 of 7.3 and a molecular weight of 354.53 Da, it is quantitatively differentiated from propofol (XLogP3 ~3.8, MW 178.27 Da) . This ensures complete baseline resolution in reverse-phase HPLC, making it the mandatory standard for quantifying oxidative stress in propofol formulations.
| Evidence Dimension | Lipophilicity (XLogP3) and Mass |
| Target Compound Data | XLogP3 = 7.3, MW = 354.53 Da |
| Comparator Or Baseline | Propofol API (XLogP3 = 3.8, MW = 178.27 Da) |
| Quantified Difference | +3.5 XLogP3 units and +176.26 Da mass increase |
| Conditions | Reverse-phase HPLC/LC-MS impurity profiling |
The stark difference in lipophilicity guarantees that this impurity elutes significantly later than the API, allowing for accurate, interference-free quantification required by USP/EP regulations.
In the synthesis of high-performance polycarbonates and polyesters, the presence of four ortho-isopropyl groups provides critical steric shielding of the reactive phenolic oxygen. Compared to unsubstituted 4,4'-biphenol, which has zero ortho-substituents and a higher density (~1.2 g/cm3), the bulky isopropyl groups lower the monomer density to approximately 1.007 g/cm3 [1]. This steric bulk prevents premature oxidative cross-linking during high-temperature melt processing.
| Evidence Dimension | Ortho-position steric shielding and density |
| Target Compound Data | 100% ortho-substitution (4 isopropyls); Density ~1.007 g/cm3 |
| Comparator Or Baseline | 4,4'-Biphenol (0 ortho-substituents; Density ~1.2 g/cm3) |
| Quantified Difference | Complete steric blocking of ortho positions and ~16% reduction in solid density |
| Conditions | High-temperature melt polymerization and resin formulation |
Procuring this hindered biphenol instead of standard biphenol prevents thermal degradation during polymer extrusion, ensuring the durability and optical clarity of specialty resins.
For transition metal catalysis, ligand steric bulk must be precisely tuned. 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol utilizes secondary carbon branching (isopropyl groups, A-value ~2.15 kcal/mol), whereas the commonly used 3,3',5,5'-tetra-tert-butyl analog uses tertiary branching (A-value ~4.9 kcal/mol) [1]. This represents a roughly 56% reduction in conformational steric strain per substituent, providing a precisely controlled zone of hindrance.
| Evidence Dimension | Conformational steric strain (A-value) |
| Target Compound Data | Isopropyl ortho-substituents (A-value ~2.15 kcal/mol) |
| Comparator Or Baseline | Tetra-tert-butylbiphenyl-4,4'-diol (Tert-butyl A-value ~4.9 kcal/mol) |
| Quantified Difference | ~56% lower steric strain per ortho-substituent |
| Conditions | Phosphoramidite/phosphite ligand complexation with transition metals |
This optimized steric profile prevents the excessive crowding caused by tert-butyl groups, maintaining catalyst stability while ensuring the metal center remains accessible to substrates.
Directly leveraging its significant lipophilicity difference from propofol (as detailed in Section 3), this compound is essential for analytical laboratories performing USP/EP-compliant assay testing. It is used as the primary reference standard (Propofol Related Compound A) to quantify oxidative degradation in propofol API batches .
Due to the steric shielding provided by its four isopropyl groups, this compound is utilized as a stabilizing co-monomer in specialty resins. It prevents oxidative cross-linking during high-temperature melt processing, making it a structurally suited precursor for manufacturing durable, heat-resistant plastics [1].
Capitalizing on its precisely tuned steric profile (lower conformational strain than tert-butyl analogs), it serves as an effective precursor for synthesizing bulky bidentate ligands. These ligands are critical for maintaining catalyst stability and enforcing stereocontrol in asymmetric transition metal catalysis[2].
Irritant;Environmental Hazard